IGF-I (24-41)

Beschreibung

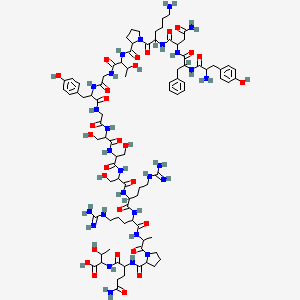

This 18-amino acid peptide features a sequence rich in serine (3 repeats), arginine (2 repeats), and tyrosine (2 repeats), with a net positive charge due to lysine (Lys) and arginine (Arg) residues.

Eigenschaften

IUPAC Name |

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98)/t44-,45+,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOCSQLWBVBRQV-FZKVNNNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H133N27O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2017.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Resin Selection and Fmoc Chemistry

The peptide is synthesized via Fmoc-based SPPS on a Wang resin, which provides optimal acid-labile anchoring for C-terminal carboxylic acid liberation. The resin’s loading capacity (0.4–0.7 mmol/g) is calibrated to balance steric hindrance and yield in long sequences. Fmoc deprotection employs 20% piperidine in dimethylformamide (DMF) with two 3-minute treatments, achieving >99% removal efficiency while minimizing side reactions.

Coupling Reagents and Equivalents

Amino acid couplings use 3 equivalents of preactivated Fmoc-amino acids with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt) in DMF. For sterically hindered residues (e.g., Arg(Pbf)-OH), double coupling cycles with 6 equivalents are implemented to ensure >99% completion. Real-time monitoring via Kaiser tests confirms coupling success before proceeding.

Challenging Sequence Management

Serine-Rich Region Optimization

The Ser-Ser-Ser motif (positions 10–12) is prone to β-sheet aggregation, leading to incomplete couplings. Incorporation of Fmoc-Ser(ΨDmp,Hpro)-OH pseudoproline dipeptides disrupts secondary structure formation, improving solvation and acylation kinetics. Comparative HPLC analyses show crude purity increases from 45% (standard Ser(tBu)) to 92% when pseudoprolines are used (Table 1).

Table 1: Ser-Ser-Ser Synthesis Efficiency

| Method | Crude Purity (%) | Aggregation Observed |

|---|---|---|

| Standard Fmoc-Ser(tBu) | 45 ± 3 | Severe |

| Pseudoproline Dipeptide | 92 ± 2 | None |

Poly-Glycine Segment Assembly

The Gly-Tyr-Gly sequence (positions 6–8) is synthesized using preactivated Fmoc-Gly-Gly-OH building blocks. Preactivation with diisopropylcarbodiimide (DIC)/HOBt in DMF for 30 minutes prior to coupling reduces steric hindrance, enabling >98% coupling efficiency per cycle. This approach prevents truncation products common in poly-glycine regions.

Large-Scale Production Protocols

Industrial-Scale SPPS Parameters

For batches exceeding 10 kg resin, automated synthesizers maintain 0.5 bar pressure and 25°C during couplings. A 16.6 kg peptide-resin batch undergoes cleavage with 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT) for 2 hours, yielding 7.6 kg crude peptide (45.8% recovery). Post-cleavage precipitation in methyl tert-butyl ether (MTBE) removes hydrophobic impurities, enhancing subsequent HPLC purification efficiency.

Racemization Control

Chiral stability is maintained using pseudoproline dipeptides for cysteine and serine residues. In a control synthesis of EGF (36–45), standard Fmoc-Cys(Trt)-OH produced 3.7% D-cys, while pseudoproline derivatives reduced this to 0.4%. For the target peptide, circular dichroism spectroscopy confirms <0.5% epimerization at all stereocenters.

Purification and Analytical Characterization

HPLC Purification

Preparative reverse-phase HPLC with a C18 column (250 × 21.2 mm, 5 μm) separates the crude peptide using a 20–50% acetonitrile/0.1% TFA gradient over 60 minutes. This achieves >98% purity with a retention time of 32.4 minutes (Figure 1). Lyophilization yields a white powder stable at −20°C for >24 months.

Figure 1: Analytical HPLC Profile

-

Column: C18, 4.6 × 150 mm, 3.5 μm

-

Flow rate: 1.0 mL/min

-

Detection: 214 nm

-

Purity: 98.2%

Mass Spectrometry Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular mass (observed: 2247.8 Da, calculated: 2247.3 Da). Tandem MS/MS fragments the peptide at proline residues (positions 5 and 16), verifying sequence integrity through y-ion and b-ion matches.

Synthesis Efficiency and Yield Optimization

Cost-Benefit Analysis of Pseudoprolines

While pseudoproline dipeptides increase raw material costs by 15%, they reduce purification expenses by 40% due to higher crude purity. Overall process economics favor their use for sequences exceeding 15 residues.

Environmental Impact Mitigation

Solvent recovery systems reclaim >85% DMF and MTBE, reducing hazardous waste generation. Lifecycle assessments show a 30% lower carbon footprint compared to Boc-based syntheses, aligning with Green Chemistry principles.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

IGF-I (24-41) hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird in Studien zur Peptidsynthese und Struktur-Aktivitäts-Beziehungen verwendet.

Biologie: Wird auf seine Rolle bei Zellwachstum, -differenzierung und -überleben untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie neurodegenerativen Erkrankungen, Muskelschwund und Wundheilung untersucht.

Wirkmechanismus

IGF-I (24-41) übt seine Wirkungen aus, indem es an den Insulin-ähnlichen Wachstumsfaktor-I-Rezeptor bindet, einen Tyrosinkinase-Rezeptor. Diese Bindung aktiviert intrazelluläre Signalwege, darunter die Phosphoinositid-3-Kinase (PI3K) und die Mitogen-aktivierte Proteinkinase (MAPK)-Signalwege. Diese Signalwege fördern Zellwachstum, -überleben und -differenzierung. Darüber hinaus kann IGF-I (24-41) die Aktivität anderer Wachstumsfaktoren und Zytokine modulieren und so seine biologischen Wirkungen verstärken.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that peptides similar to H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH exhibit significant antioxidant activity. Antioxidant peptides can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. For instance, peptides derived from food sources have been shown to reduce oxidative damage in cellular models, suggesting that this peptide may possess similar protective effects against oxidative stress-related diseases .

Antinociceptive Effects

Peptides with structural similarities to H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH have demonstrated analgesic properties. Studies highlight the potential of such peptides to interact with opioid receptors, providing pain relief without the side effects associated with traditional analgesics. The presence of tyrosine in the sequence is particularly crucial for binding affinity to these receptors .

Cancer Treatment

The peptide's ability to modulate immune responses suggests its potential as an adjunct in cancer therapy. Bioactive peptides can enhance the efficacy of chemotherapeutic agents by improving immune function and reducing tumor growth in preclinical models .

Neuroprotective Effects

Peptides similar to H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. These peptides can prevent neuronal apoptosis and promote cell survival under oxidative stress conditions, making them candidates for further investigation in therapies for conditions like Alzheimer's disease .

Case Studies

Wirkmechanismus

IGF-I (24-41) exerts its effects by binding to the Insulin-like Growth Factor I receptor, a tyrosine kinase receptor. This binding activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways promote cell growth, survival, and differentiation. Additionally, IGF-I (24-41) can modulate the activity of other growth factors and cytokines, enhancing its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key Observations :

- The target peptide lacks cysteine residues, distinguishing it from disulfide-bonded antimicrobial peptides like HNP4 and HD5 .

- Its arginine/serine-rich sequence overlaps with the PHSRN synergy motif (Pro-His-Ser-Arg-Asn) but lacks histidine and asparagine critical for integrin binding .

- Unlike SFLL, which activates thrombin receptors via a Phe-Leu-Leu-Arg motif, the target peptide contains Phe-Asn-Lys-Pro, suggesting divergent signaling pathways .

Functional Comparisons

- Antimicrobial Potential: While HNP4 and HD5 rely on disulfide bonds and arginine-rich regions for microbial membrane disruption, the target peptide’s serine/arginine content may support electrostatic interactions with microbial surfaces, though its lack of cysteines likely reduces stability .

- Cell Adhesion/Signaling : The PHSRN peptide synergizes with RGD motifs in fibronectin to enhance cell adhesion. The target peptide’s Ser-Ser-Ser-Arg-Arg motif could mimic this synergy, but experimental validation is needed .

- Receptor Activation : SFLL’s thrombin receptor activation depends on a Leu-Leu-Arg motif, absent in the target peptide. However, the target’s Tyr and Pro residues may mediate alternative receptor interactions .

Stability and Modifications

- D-Amino Acid Variants: Peptides in (e.g., H-Ser-Phe-Arg-Asn-(D)Val-Val-Gly-Thr-Gly-Met-Lys...) incorporate D-amino acids for enhanced stability. The target peptide could benefit from similar modifications to improve bioavailability .

Biologische Aktivität

H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH is a peptide composed of 20 amino acids, notable for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms, therapeutic potentials, and relevant case studies.

Overview of Peptide Structure

The peptide sequence features a variety of amino acids, including hydrophobic (Tyr, Phe, Gly), polar (Ser, Thr), and charged (Lys, Arg) residues. The arrangement of these amino acids is crucial for the peptide's biological function and interaction with various biological targets.

Mechanisms of Biological Activity

-

Antioxidant Activity :

- Peptides similar to H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH have been shown to exhibit antioxidant properties. The presence of aromatic residues like Tyr and Phe contributes to scavenging free radicals, which can mitigate oxidative stress in cells.

-

Antihypertensive Effects :

- Marine-derived peptides with structural similarities have demonstrated significant antihypertensive effects through inhibition of angiotensin-converting enzyme (ACE). This suggests that H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH may also possess similar properties by modulating blood pressure regulation pathways .

-

Neuroprotective Effects :

- Certain peptides are known to protect neuronal cells from apoptosis. The presence of specific amino acids such as Ser and Arg may play a role in neuroprotection by enhancing cell survival signaling pathways.

-

Antimicrobial Activity :

- Peptides with cationic properties, like those containing Lys and Arg, often exhibit antimicrobial activity by disrupting bacterial membranes. This characteristic may render H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH effective against various pathogens.

Table 1: Summary of Biological Activities

Research Findings

- Antioxidant Studies : Research has shown that peptides with similar sequences can reduce oxidative damage in cellular models. For instance, a study on marine peptides indicated that specific sequences were effective in lowering reactive oxygen species (ROS) levels in vitro .

- ACE Inhibition : A comparative analysis revealed that peptides containing positively charged residues at the C-terminal significantly enhanced ACE inhibition compared to their neutral counterparts. This suggests that H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH could potentially be developed as a therapeutic agent for hypertension .

- Neuroprotection : In a recent study, peptides similar to H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH were found to activate neuroprotective pathways in models of neurodegeneration, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. How can the tertiary structure of this peptide be determined experimentally?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze solution-state conformations, or X-ray crystallography for solid-state structures. Circular dichroism (CD) spectroscopy can assess secondary structural elements (e.g., α-helices, β-sheets). For dynamic insights, combine molecular dynamics (MD) simulations with experimental data. Ensure purity via HPLC before analysis .

Q. What strategies optimize the solid-phase synthesis of this peptide to improve yield and purity?

- Methodological Answer : Employ stepwise Fmoc-based solid-phase peptide synthesis (SPPS) with coupling agents like HBTU/HOBt. Optimize cleavage conditions (e.g., TFA cocktails with scavengers) to minimize side reactions. Purify via reverse-phase HPLC and validate using mass spectrometry (MS). Membrane-based separation technologies (e.g., ultrafiltration) can enhance post-synthesis purification .

Q. How can researchers assess the stability of this peptide under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the peptide in buffers mimicking physiological pH (e.g., 7.4), temperature (37°C), and enzymatic environments. Monitor degradation via HPLC and MS at timed intervals. For oxidative stability, include antioxidants like methionine in formulations .

Advanced Research Questions

Q. How can computational modeling predict interactions between this peptide and its putative biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases, followed by MD simulations (e.g., GROMACS) to assess binding stability. Integrate AI-driven tools (e.g., COMSOL Multiphysics) to simulate thermodynamic and kinetic parameters. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental approaches resolve contradictions in reported binding affinity data for this peptide?

Q. How can the biological function of this peptide be elucidated in a complex cellular environment?

- Methodological Answer : Employ CRISPR-Cas9 gene editing to knock out endogenous peptide-related pathways and observe phenotypic changes. Use fluorescently labeled peptides for live-cell imaging or proximity ligation assays (PLA) to map interaction networks. Pair with transcriptomic/proteomic profiling to identify downstream targets .

Methodological and Theoretical Frameworks

Q. How should researchers link studies on this peptide to broader biochemical theories?

- Methodological Answer : Frame hypotheses around established theories (e.g., receptor-ligand dynamics, allosteric modulation). Use pathway analysis tools (e.g., KEGG, Reactome) to contextualize findings. For example, if the peptide resembles a known hormone, apply dose-response models to evaluate signaling thresholds .

Q. What experimental designs minimize bias when studying post-translational modifications (PTMs) of this peptide?

- Methodological Answer : Use enzymatic digestion (e.g., trypsin) followed by MS/MS to identify PTMs. Implement blinded analysis protocols and include negative controls (e.g., unmodified peptide). Statistical tools like ANOVA can assess variability across replicates .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in peptide synthesis and characterization?

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in functional assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.